meso-2,3-Diethyl-2,3-dimethylsuccinonitrile
CAS No.: 85688-81-9
Cat. No.: VC20345592
Molecular Formula: C10H16N2
Molecular Weight: 164.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85688-81-9 |
|---|---|
| Molecular Formula | C10H16N2 |
| Molecular Weight | 164.25 g/mol |
| IUPAC Name | (2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile |
| Standard InChI | InChI=1S/C10H16N2/c1-5-9(3,7-11)10(4,6-2)8-12/h5-6H2,1-4H3/t9-,10+ |
| Standard InChI Key | YPKRPUBUHLHYRJ-AOOOYVTPSA-N |
| Isomeric SMILES | CC[C@](C)(C#N)[C@@](C)(CC)C#N |
| Canonical SMILES | CCC(C)(C#N)C(C)(CC)C#N |
Introduction
Structural Characteristics and Stereochemical Configuration
Molecular Architecture
The compound’s molecular formula, , corresponds to a succinonitrile backbone substituted with ethyl and methyl groups at the 2 and 3 positions. Its IUPAC name, (2S,3R)-2,3-diethyl-2,3-dimethylbutanedinitrile, reflects the stereochemical arrangement of substituents . The meso designation arises from the presence of two stereocenters that render the molecule achiral due to an internal plane of symmetry .
Key Structural Features:
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Backbone: A four-carbon succinonitrile core ().
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Substituents: Two ethyl () and two methyl () groups at positions 2 and 3.
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Symmetry: The -symmetric arrangement negates optical activity despite stereogenic centers .
Stereochemical Analysis
The racemic nature of the compound is confirmed by its defined stereocenters and optical inactivity. X-ray crystallography or computational modeling would typically resolve its spatial arrangement, but existing data rely on InChI and SMILES notations:
Table 1: Stereochemical Descriptors
| Property | Value | Source |
|---|---|---|
| Defined Stereocenters | 2 | |
| Optical Activity | (±) Racemic | |
| Configuration | (2S,3R) and enantiomer (2R,3S) |
Synthesis and Manufacturing Considerations
Challenges in Production
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Steric Hindrance: Bulky ethyl and methyl groups may impede reaction kinetics.
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Regioselectivity: Ensuring simultaneous substitution at both nitrile-adjacent carbons requires precise conditions .
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Purification: Separation from diastereomers demands advanced chromatographic or recrystallization methods .
Physicochemical Properties
Thermal and Physical Data
Experimental values for this compound are sparse, but estimates from analogous structures include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 164.25 g/mol | |
| LogP (Partition Coeff.) | 2.87 | |
| Vapor Pressure | 0.00149 mmHg (25°C) |
Spectroscopic Profiles
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NMR: Expected signals include ethyl quintets (~1.2 ppm) and methyl singlets (~1.8 ppm).
Analytical and Characterization Techniques
Structural Confirmation
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X-ray Diffraction: Ideal for resolving meso configuration but requires high-quality crystals .
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Computational Modeling: DFT calculations to predict stability and reactivity .
Future Research Directions
Unexplored Domains
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Catalytic Applications: As a ligand in asymmetric catalysis due to its rigid structure .
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Material Science: Incorporation into liquid crystals or conductive polymers .
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Biological Screening: Evaluation against cancer cell lines or microbial pathogens .
Methodological Advancements
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